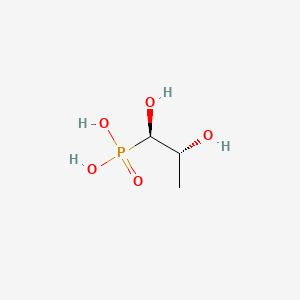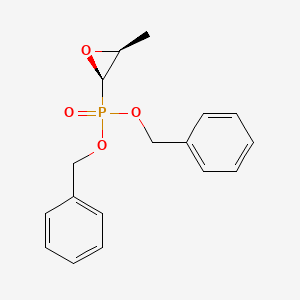
2,4-Dinitrophenyl α-D-Galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitrophenyl α-D-Galactopyranoside is a synthetic compound used primarily as a substrate in enzymatic assays to determine the activity of α-galactosidase. This compound is characterized by the presence of a dinitrophenyl group attached to the galactopyranoside moiety, which makes it a useful tool in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl α-D-Galactopyranoside typically involves the reaction of α-D-Galactopyranoside with 2,4-dinitrophenyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitrophenyl α-D-Galactopyranoside undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous buffer solutions at optimal pH and temperature conditions for α-galactosidase activity.
Major Products Formed
Scientific Research Applications
2,4-Dinitrophenyl α-D-Galactopyranoside is widely used in scientific research, particularly in the following areas:
Biochemistry: As a substrate to measure α-galactosidase activity in various biological samples.
Molecular Biology: Used in studies involving the enzymatic breakdown of glycosides and the characterization of glycosidase enzymes.
Industrial Applications: Utilized in the production of bioactive compounds and in the synthesis of other glycosides.
Mechanism of Action
The primary mechanism of action of 2,4-Dinitrophenyl α-D-Galactopyranoside involves its hydrolysis by α-galactosidase. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing 2,4-dinitrophenol and α-D-Galactopyranose. This reaction is essential for the breakdown of complex carbohydrates in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl α-D-Galactopyranoside: Another substrate for α-galactosidase, but with a single nitro group instead of two.
2-Nitrophenyl β-D-Galactopyranoside: Used to measure β-galactosidase activity, differing in the position of the nitro group and the type of glycosidic bond.
Uniqueness
2,4-Dinitrophenyl α-D-Galactopyranoside is unique due to the presence of two nitro groups, which enhances its reactivity and makes it a more sensitive substrate for detecting α-galactosidase activity compared to its mono-nitro counterparts .
Properties
CAS No. |
25694-52-4 |
|---|---|
Molecular Formula |
C₁₂H₁₄N₂O₁₀ |
Molecular Weight |
346.25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1145030.png)


